
Atogepant
Übersicht
Beschreibung
Atogepant is a medication used for the preventive treatment of episodic migraines in adults. It is an orally active antagonist of the calcitonin gene-related peptide receptor. This compound was developed by the biopharmaceutical company AbbVie and received approval for medical use in the United States in September 2021 .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Atogepant umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Piperidinrings, die Einführung der Trifluormethylgruppe und die abschließende Kupplung zur Bildung der spirocyclischen Struktur. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschte Produktausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Wirtschaftlichkeit und Sicherheit optimiert. Hochleistungsflüssigchromatographie (HPLC) wird häufig zur Überwachung des Reaktionsverlaufs und zur Sicherstellung der Qualität des Endprodukts verwendet .
Analyse Chemischer Reaktionen
Metabolic Pathways
Atogepant undergoes extensive hepatic metabolism primarily mediated by CYP3A4 , with secondary contributions from glucuronidation (Table 2) :
Key Metabolic Reactions:
- Oxidation : CYP3A4 catalyzes hydroxylation and oxidation of this compound, generating multiple metabolites.
- Glucuronidation : Uridine diphosphate-glucuronosyltransferase (UGT) enzymes conjugate this compound with glucuronic acid, forming the major metabolite M23 (15% of dose) .
- Minor Pathways : <10% of the dose is metabolized via non-CYP pathways, yielding trace metabolites detected in feces .
Parameter | This compound 60 mg |
---|---|
CYP3A4 Contribution | Primary route (~75% of metabolism) |
t₁/₂ | 11.2 hours |
CL/F | 19.2 L/h |
Drug-Drug Interactions (DDIs) Involving Metabolic Reactions
This compound’s pharmacokinetics are significantly influenced by CYP3A4 modulators and transporter inhibitors (Table 3) :
Excretion and Elimination
This compound is eliminated primarily via hepatic metabolism (81% fecal excretion) and minimally through renal routes (5% unchanged in urine) :
Route | Percentage Excreted |
---|---|
Feces | 81% (42% unchanged) |
Urine | 8% (5% unchanged) |
Physicochemical Interactions
Wissenschaftliche Forschungsanwendungen
ELEVATE Trial Findings
The ELEVATE trial investigated atogepant's efficacy in patients who had failed two to four classes of conventional oral preventive treatments. The results indicated that participants taking this compound experienced a significant reduction in monthly migraine days compared to those on a placebo:
- Mean Change from Baseline :
- This compound: -4.2 days
- Placebo: -1.9 days
- Statistical Significance : Adjusted p < 0.0001 .
This trial highlighted this compound's potential as a viable option for patients with difficult-to-treat migraines.
Long-term Treatment Studies
A one-year open-label study confirmed that daily use of this compound (60 mg) was safe and well-tolerated, with significant reductions in mean monthly migraine days observed over time:
The proportion of participants achieving at least a 50% reduction in migraine days increased from 60.4% to 84.2% over the study period, indicating sustained efficacy .
Safety Profile
This compound has demonstrated a favorable safety profile across multiple studies. Common treatment-emergent adverse events included:
Serious adverse events were reported in only 4.4% of participants, suggesting that this compound is generally well-tolerated .
Comparative Effectiveness
In a meta-analysis assessing multiple randomized controlled trials, this compound was found to be effective for both episodic and chronic migraine prophylaxis when compared to placebo:
- Efficacy : Statistically significant reductions in mean monthly migraine days were observed.
- Safety : this compound was deemed tolerable across various populations .
Case Studies and Real-world Applications
Recent publications have highlighted case studies where this compound has been successfully integrated into treatment plans for patients with chronic migraines who had limited success with previous therapies. These cases underscore the drug's role as a second-line preventive option for complex migraine cases.
Wirkmechanismus
Atogepant works by antagonizing the activity of the calcitonin gene-related peptide, a molecule implicated in migraine pathophysiology. By blocking the calcitonin gene-related peptide receptor, this compound prevents the binding of calcitonin gene-related peptide, thereby reducing pain, inflammation, and vasodilation associated with migraines .
Vergleich Mit ähnlichen Verbindungen
Ubrogepant: Another calcitonin gene-related peptide receptor antagonist used for acute migraine treatment.
Rimegepant: Similar to atogepant, it is used for both acute and preventive migraine treatment.
Comparison: this compound is unique in that it is specifically designed for preventive use, whereas ubrogepant and rimegepant are primarily used for acute treatment. This compound has shown superior efficacy in reducing monthly migraine days compared to rimegepant in clinical trials .
Biologische Aktivität
Atogepant is a small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist developed for the preventive treatment of migraines. Its biological activity is primarily characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article provides a comprehensive overview of these aspects, supported by data tables and findings from clinical studies.
This compound acts as a competitive antagonist at the human CGRP receptor, which is crucial in the pathophysiology of migraine. The binding of CGRP to its receptor leads to vasodilation and sensitization of nociceptors, contributing to migraine attacks. This compound's antagonistic properties inhibit this process:
- Affinity : In vitro studies have demonstrated that this compound exhibits low picomolar affinity for human CGRP receptors, with an IC50 value of 0.026 nM in functional assays .
- Binding Properties : The compound shows saturable specific binding with an apparent equilibrium dissociation constant (K_d) of 0.03 nM, indicating strong receptor interaction .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its distribution and metabolism:
Parameter | This compound 5 mg/kg | This compound 20 mg/kg |
---|---|---|
C_max (Plasma) | 180.7 ± 11.46 ng/ml | 853.7 ± 314.52 ng/ml |
C_max (CSF) | 0.9 ± 0.34 ng/ml | 3.7 ± 0.22 ng/ml |
C_max (Brain) | 2.4 ± 0.71 ng/g | 17.3 ± 5.65 ng/g |
CSF/Plasma Ratio | 0.0050 | 0.0043 |
This table illustrates the concentration levels in plasma, cerebrospinal fluid (CSF), and brain tissue, indicating that this compound has limited central nervous system penetration .
Clinical Efficacy
This compound has been evaluated in several clinical trials for its efficacy in reducing migraine frequency:
- Phase III Trials : In a randomized, double-blind trial involving chronic migraine patients, this compound significantly reduced mean monthly migraine days (MMDs):
- Responder Rates : A secondary analysis showed that higher doses of this compound led to greater responder rates—up to a complete cessation of migraines in some participants .
Safety Profile
The safety and tolerability of this compound have been assessed across various studies:
- Common Adverse Events : The most frequently reported side effects included constipation (10% in both dosing regimens) and nausea (8-10%) across treatment groups .
- Weight Changes : Notably, a clinically significant weight decrease (≥7% reduction) was observed in both treatment groups compared to placebo .
Case Studies and Research Findings
Recent studies have further elucidated the mechanisms through which this compound exerts its effects:
- A study demonstrated that this compound significantly reduced the activation of trigeminovascular neurons involved in migraine pathophysiology, particularly affecting high-threshold neurons while having lesser effects on wide dynamic range neurons .
- Another investigation showed that while this compound does not fully prevent the activation of meningeal nociceptors, it effectively reduces their sensitization through modulation of CGRP-mediated signaling pathways .
Eigenschaften
IUPAC Name |
(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVUCLWGARAQIO-OLIXTKCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23F6N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337079 | |
Record name | Atogepant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water | |
Record name | Atogepant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16098 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Atogepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to induce and perpetuate migraine headache pain. | |
Record name | Atogepant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16098 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1374248-81-3 | |
Record name | Atogepant [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374248813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atogepant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16098 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Atogepant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATOGEPANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CRV8RR151 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.